molecular formula C9H14N2O4 B12901549 1,3-Dimethyl-6-dimethoxymethyluracil CAS No. 134924-81-5

1,3-Dimethyl-6-dimethoxymethyluracil

Cat. No.: B12901549
CAS No.: 134924-81-5
M. Wt: 214.22 g/mol
InChI Key: RTIAKKXZTFCBGR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-dimethoxymethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a dimethoxymethyl group at position 6 of the uracil ring. Uracil derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-dimethoxymethyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of 1,3-dimethyluracil with formaldehyde and methanol under acidic conditions to introduce the dimethoxymethyl group at position 6 .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. For instance, the use of impinging stream reactors allows for rapid mixing and reaction of the starting materials, leading to higher yields and better control over the particle size distribution of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-dimethoxymethyluracil can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding uracil derivatives with different functional groups.

    Reduction: Reduction reactions can modify the dimethoxymethyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the dimethoxymethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce a variety of substituted uracils .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-dimethoxymethyluracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: Lacks the dimethoxymethyl group at position 6.

    6-Amino-1,3-dimethyluracil: Contains an amino group at position 6 instead of the dimethoxymethyl group.

    1,3-Dimethyl-6-hydroxyuracil: Has a hydroxyl group at position 6.

Uniqueness

1,3-Dimethyl-6-dimethoxymethyluracil is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

CAS No.

134924-81-5

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

6-(dimethoxymethyl)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O4/c1-10-6(8(14-3)15-4)5-7(12)11(2)9(10)13/h5,8H,1-4H3

InChI Key

RTIAKKXZTFCBGR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(OC)OC

Origin of Product

United States

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